2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic organic compound featuring a thiophene ring, a triazole ring, and a fluorinated aromatic amide. Its unique structural components allow for diverse reactivity and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit5-lipoxygenase (5-LOX) , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses .
Mode of Action
The compound’s phenyl, 1,3,4-thiadiazole, and benzothiophene cores may interact with a number of lipophilic amino acids , which could influence the activity of the enzyme.
Biochemical Pathways
The compound may affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme . This could lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses. The downstream effects could include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of the 5-LOX enzyme . By reducing the production of leukotrienes, the compound could potentially alleviate inflammation and associated symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene Derivative Formation: : Starting from thiophene, the compound undergoes nitration, reduction, and then cyclization to form 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole.
Triazole Incorporation: : The triazole is then subjected to a thioether formation reaction with 2-chloro-N-(2-fluorophenyl)acetamide, forming the final compound under mild base conditions.
Industrial Production Methods: Scaling up involves optimizing reaction conditions to maintain high yields and purity. Common techniques include continuous flow synthesis and automated batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Reduces nitro groups to amines.
Substitution: : Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminium hydride or catalytic hydrogenation.
Solvents and Catalysts: : Dimethyl sulfoxide (DMSO), dichloromethane, and palladium catalysts.
Major Products: The reactions yield various oxidized and reduced derivatives, along with substitution products like halogenated or alkylated versions.
Scientific Research Applications
Chemistry: : Used as a precursor for synthesizing complex molecules. Biology : Investigated for its potential as a pharmacophore in drug design. Medicine : Examined for its antimicrobial, antifungal, and anticancer activities. Industry : Utilized in the synthesis of specialty chemicals and polymers.
Comparison with Similar Compounds
Comparison: Similar compounds include those with thiophene and triazole rings but differ in substituents.
List of Similar Compounds
2-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide
This compound's unique combination of structural elements makes it a versatile tool in scientific research and industrial applications. Curious about how it works in a specific field?
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONLCTDADGEGMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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